molecular formula C10H18ClNO B6362193 (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride CAS No. 1240567-00-3

(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride

Cat. No.: B6362193
CAS No.: 1240567-00-3
M. Wt: 203.71 g/mol
InChI Key: BIEAPHMORHASOA-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C10H18ClNO It is a hydrochloride salt form of an amine, which features a butan-2-yl group and a 5-methylfuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride typically involves the reaction of butan-2-ylamine with 5-methylfuran-2-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce more saturated amine derivatives.

Scientific Research Applications

(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving amine metabolism and function.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine: The free base form of the compound without the hydrochloride salt.

    (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine acetate: An acetate salt form of the compound.

    (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine sulfate: A sulfate salt form of the compound.

Uniqueness

(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other salt forms.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-4-8(2)11-7-10-6-5-9(3)12-10;/h5-6,8,11H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEAPHMORHASOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(O1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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